N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide
Brand Name: Vulcanchem
CAS No.: 946358-21-0
VCID: VC4528154
InChI: InChI=1S/C14H19N3O2S/c1-5-10(6-2)12(18)16-11-9(4)15-14-17(13(11)19)8(3)7-20-14/h7,10H,5-6H2,1-4H3,(H,16,18)
SMILES: CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C
Molecular Formula: C14H19N3O2S
Molecular Weight: 293.39

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide

CAS No.: 946358-21-0

Cat. No.: VC4528154

Molecular Formula: C14H19N3O2S

Molecular Weight: 293.39

* For research use only. Not for human or veterinary use.

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide - 946358-21-0

Specification

CAS No. 946358-21-0
Molecular Formula C14H19N3O2S
Molecular Weight 293.39
IUPAC Name N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide
Standard InChI InChI=1S/C14H19N3O2S/c1-5-10(6-2)12(18)16-11-9(4)15-14-17(13(11)19)8(3)7-20-14/h7,10H,5-6H2,1-4H3,(H,16,18)
Standard InChI Key ODCZALILEAIKOC-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C

Introduction

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential enzyme inhibition activities. The compound's molecular structure incorporates a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system combining sulfur and nitrogen atoms.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclodehydration reactions. For this compound:

  • The precursor molecules are often dihydropyrimidine derivatives.

  • Cyclization is achieved using reagents like polyphosphoric acid (PPA) under controlled heating conditions.

  • The final product is purified and characterized using spectroscopic techniques such as NMR and mass spectrometry.

Characterization Techniques

Key analytical tools used to confirm the structure include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyls and amides.

Biological Activities

Thiazolo[3,2-a]pyrimidine derivatives have shown promising biological activities:

  • Antimicrobial Activity: These compounds are moderately active against bacterial strains due to their ability to interfere with microbial enzymes .

  • Anti-inflammatory Potential: Molecular docking studies suggest interactions with enzymes like 5-lipoxygenase (5-LOX), which play roles in inflammation pathways .

  • Enzyme Inhibition: Some derivatives act as inhibitors for specific enzymes due to their heterocyclic frameworks.

Pharmacological Relevance

The compound's pharmacological potential lies in its lipophilicity and ability to interact with biological targets:

  • Lipophilicity is expressed by its calculated logP value, which influences bioavailability.

  • The thiazolo-pyrimidine scaffold allows for binding to active sites in enzymes or receptors.

Research Findings and Applications

Recent studies have highlighted the following:

  • The compound serves as a lead molecule for developing drugs targeting inflammatory diseases.

  • Its structural analogs have been explored for antimicrobial drug design.

  • Further optimization could enhance its potency and selectivity for specific biological targets.

Limitations and Future Directions

While promising, the compound requires further evaluation:

  • Toxicity Studies: Comprehensive in vivo toxicity profiles are necessary.

  • Structure Optimization: Modifications to the side chains could improve activity.

  • Clinical Trials: Transitioning from in vitro studies to clinical applications remains a challenge.

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